2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine
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Overview
Description
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl azetidine and a methylpyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine typically involves multiple steps, starting with the preparation of the azetidine ring. Azetidines can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . One common approach involves the nucleophilic ring-opening of epoxides with sulfonamides .
Industrial Production Methods
Industrial production of such complex compounds often relies on optimized synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, along with stringent reaction conditions, helps in scaling up the production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the azetidine ring .
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The exact mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by its functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar in structure but with a three-membered ring instead of a four-membered azetidine ring.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Sulfonyl Compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is unique due to its combination of a sulfonyl azetidine and a methylpyrazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11-7-18-15(8-17-11)16(20)19-9-14(10-19)24(21,22)13-5-3-12(23-2)4-6-13/h3-8,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLIWVMVVYSHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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